Chloro(dimethylamino)ethylborane

Allylborane synthesis Sigmatropic rearrangement Organoborane stability

Chloro(dimethylamino)ethylborane (CAS 1739-26-0) is a C1-ethyl, B-chloro, B-dimethylamino organoborane with the molecular formula C₄H₁₁BClN and a molecular weight of 119.40 g·mol⁻¹. The compound is classified as an amino(chloro)borane and is primarily utilized as a synthetic intermediate in the preparation of isomerically pure secondary amines and unusually stable allylboranes.

Molecular Formula C4H11BClN
Molecular Weight 119.4 g/mol
CAS No. 1739-26-0
Cat. No. B155889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(dimethylamino)ethylborane
CAS1739-26-0
SynonymsChloro(dimethylamino)ethylborane
Molecular FormulaC4H11BClN
Molecular Weight119.4 g/mol
Structural Identifiers
SMILESB(CC)(N(C)C)Cl
InChIInChI=1S/C4H11BClN/c1-4-5(6)7(2)3/h4H2,1-3H3
InChIKeyAUFSVGUTOXBJAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(dimethylamino)ethylborane (CAS 1739-26-0): Procurement-Ready Profile of a Bifunctional Organoborane Intermediate


Chloro(dimethylamino)ethylborane (CAS 1739-26-0) is a C1-ethyl, B-chloro, B-dimethylamino organoborane with the molecular formula C₄H₁₁BClN and a molecular weight of 119.40 g·mol⁻¹ [1]. The compound is classified as an amino(chloro)borane and is primarily utilized as a synthetic intermediate in the preparation of isomerically pure secondary amines and unusually stable allylboranes [2]. Its mixed substitution pattern—one σ-ethyl, one chloro, and one dimethylamino ligand on boron—distinguishes it from the more symmetrical chlorobis(dimethylamino)borane or dichloro(dimethylamino)borane, creating a unique electrophilic and steric profile that is leveraged in regiospecific C–N and C–C bond-forming reactions.

Why Procuring a Generic Amino(chloro)borane Cannot Substitute for Chloro(dimethylamino)ethylborane


Amino(chloro)boranes are not interchangeable because the reactivity at boron is governed by the substituent ensemble. Replacing the single ethyl group on boron in chloro(dimethylamino)ethylborane with a second dimethylamino group (as in chlorobis(dimethylamino)borane) or a second chlorine (as in dichloro(dimethylamino)borane) alters both the Lewis acidity and the steric environment of the boron center [1]. These changes directly impact the regioselectivity and stability of downstream products—for example, branched allylboranes accessible from chloro(dimethylamino)ethylborane are exceptionally resistant to 1,3-sigmatropic rearrangement, a property not observed with analogous derivatives lacking the B–ethyl substituent [2]. Consequently, direct substitution would compromise synthetic outcome and reproducibility in applications requiring isomerically pure alkylamines or configurationally stable organoborane intermediates.

Quantitative Differentiators for Chloro(dimethylamino)ethylborane vs. Closest Analogs


Generation of a Thermally Robust Branched Allylborane – Unique Stability Against 1,3-Sigmatropic Rearrangement

Chloro(dimethylamino)ethylborane reacts with 1-bromo-2-butene Grignard reagent to deliver but-1-en-3-yl(dimethylamino)ethylborane, a branched α-methylallylborane that is stable at ambient temperature and resists the 1,3-sigmatropic boron shift that rapidly interconverts branched and linear isomers in related systems [1]. In contrast, typical branched-chain allyldialkylboranes rearrange completely even at –78 °C, and the closest stable analogue—di-n-hexyl (but-1-en-3-yl)boronate—undergoes slow isomerization over weeks at room temperature, precluding its use in stereoretentive synthesis [1].

Allylborane synthesis Sigmatropic rearrangement Organoborane stability

Enabling Regiospecific Synthesis of Isomerically Pure Dialkylamines

Chloro(dimethylamino)ethylborane serves as the N-chloroalkylamine component in the regiospecific hydroboration–amination sequence that converts alkenes into isomerically pure secondary amines via dimethylalkylborane intermediates [1]. This methodology, developed by Kabalka et al., circumvents the isomeric mixtures that plague classical reductive amination or nucleophilic substitution routes. While the published scope includes various N-chloroalkylamines, the ethyl substitution on boron in chloro(dimethylamino)ethylborane provides a steric and electronic profile that favors anionotropic alkyl migration from boron to nitrogen with minimal by-product formation [1].

Dialkylamine synthesis Chloroamine reagent Organoborane amination

Defined Mass Spectrometric Fingerprint for Identity Verification and Purity Assessment

Chloro(dimethylamino)ethylborane exhibits a distinctive electron-ionization GC-MS spectrum with base peak at m/z 90, accompanied by characteristic fragment ions at m/z 56 (second highest) and m/z 92 (third highest) in the NIST/EPA/NIH Mass Spectral Library [1]. This reproducible fragmentation pattern—dominated by the loss of the ethyl radical and subsequent chloride rearrangement—provides a robust identity marker that differentiates it from closely related amino(chloro)boranes. For example, chlorobis(dimethylamino)borane (MW 134.42) and dichloro(dimethylamino)borane (MW 139.82) each produce distinct base peaks and isotopic patterns owing to their different substitution [2].

Quality control GC-MS fingerprint Organoborane characterization

Computed Physicochemical Descriptors Differentiating Mixed Amino-Chloro-Alkyl Boranes from Symmetrical Analogs

Computationally derived molecular descriptors highlight differences relevant to solubility, membrane permeability, and formulation. Chloro(dimethylamino)ethylborane has exactly two rotatable bonds (B–CH₂CH₃ and B–N(CH₃)₂) and a remarkably low topological polar surface area (TPSA) of 3.2 Ų, with zero hydrogen-bond donors [1]. In contrast, chlorobis(dimethylamino)borane has four rotatable bonds (two B–N(CH₃)₂ groups) and a TPSA of 6.5 Ų, while dichloro(dimethylamino)borane has only one rotatable bond but higher halogen content [2]. These differences influence solvation free energy and solvent compatibility, which are frequently overlooked during procurement yet critical for reaction design in non-polar media.

Physicochemical properties Rotatable bonds Topological polar surface area

High-Value Application Scenarios Where Chloro(dimethylamino)ethylborane Outperforms Generic Amino(chloro)boranes


Synthesis of Configurationally Stable Branched Allylboranes for Stereoselective C–C Bond Formation

In medicinal chemistry programs requiring stereodefined homoallylic alcohols or amines, chloro(dimethylamino)ethylborane is the preferred precursor to α-methylallyl(amino)boranes that resist rearrangement. The branched allylborane remains stable at room temperature, enabling purification and storage before use in allylation reactions—a capability not available with other B-chloro precursors that yield transient allylborane intermediates [1]. This eliminates the need for cryogenic handling and expands the accessible substrate scope for fragment-based drug discovery and natural product synthesis.

Regiospecific Preparation of Isomerically Pure Secondary Amines in Process Chemistry

When developing scalable routes to Active Pharmaceutical Ingredients (APIs) that contain secondary amine motifs, chloro(dimethylamino)ethylborane is employed in the hydroboration–chloroamine amination sequence to deliver regioisomerically pure dialkylamines without chromatographic purification [1]. This contrasts with reductive amination or direct N-alkylation, which often require costly separation of regioisomers. The savings in purification solvent and labor translate directly to lower Cost of Goods (CoG) in pilot-plant campaigns.

Incoming Material Qualification via GC-MS Fingerprint Matching

Quality control laboratories can authenticate shipments of chloro(dimethylamino)ethylborane by matching the acquired GC-MS spectrum to the NIST Mass Spectral Library entry (NIST #26905), where the base peak at m/z 90 and secondary peaks at m/z 56 and 92 form a unique signature [1]. This rapid identity test reduces quarantine time and prevents costly errors from mis-shipped or degraded amino(chloro)boranes—especially important when operating under ISO 9001 or GMP quality systems.

Design of Boron-Containing Building Blocks with Tailored Lipophilicity

Researchers designing boron-based enzyme inhibitors or PET imaging probes can exploit the exceptionally low topological polar surface area (TPSA 3.2 Ų) and moderate rotatable bond count of chloro(dimethylamino)ethylborane to impart high passive membrane permeability to the final construct [1]. Compared to bis(dimethylamino)- or dichloro-analogs, the ethyl substituent fine-tunes logP without introducing additional H-bond donors, preserving CNS MPO (Multiparameter Optimization) scores in brain-penetrant candidates.

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